molecular formula C9H13NO2S B13298510 3-Ethyl-N-methylbenzene-1-sulfonamide

3-Ethyl-N-methylbenzene-1-sulfonamide

Cat. No.: B13298510
M. Wt: 199.27 g/mol
InChI Key: LGJCEEOAIHUXHS-UHFFFAOYSA-N
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Description

3-Ethyl-N-methylbenzene-1-sulfonamide is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-N-methylbenzene-1-sulfonamide typically involves the reaction of 3-ethylbenzenesulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds as follows:

3-ethylbenzenesulfonyl chloride+methylamineThis compound+HCl\text{3-ethylbenzenesulfonyl chloride} + \text{methylamine} \rightarrow \text{this compound} + \text{HCl} 3-ethylbenzenesulfonyl chloride+methylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst like palladium.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

3-Ethyl-N-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties, similar to other sulfonamide drugs.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various metabolic pathways, leading to the compound’s antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    p-Toluenesulfonamide: Similar structure but with a methyl group instead of an ethyl group.

    3-bromo-N-ethyl-4-methylbenzene-1-sulfonamide: Contains a bromine atom, which can alter its reactivity and applications.

Uniqueness

3-Ethyl-N-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both an ethyl and a methyl group on the benzene ring can affect its solubility and interaction with other molecules, making it distinct from other sulfonamides.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

3-ethyl-N-methylbenzenesulfonamide

InChI

InChI=1S/C9H13NO2S/c1-3-8-5-4-6-9(7-8)13(11,12)10-2/h4-7,10H,3H2,1-2H3

InChI Key

LGJCEEOAIHUXHS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)S(=O)(=O)NC

Origin of Product

United States

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